molecular formula C15H14N2O3S B14213090 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide CAS No. 810661-20-2

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide

Cat. No.: B14213090
CAS No.: 810661-20-2
M. Wt: 302.4 g/mol
InChI Key: PMTLTDAMPDPFSM-UHFFFAOYSA-N
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Description

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide is a heterocyclic compound that features a benzothiadiazine ring system

Preparation Methods

The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable electrophile, followed by oxidation to form the benzothiadiazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide can be compared with other benzothiadiazine derivatives such as:

Properties

CAS No.

810661-20-2

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

2,2-dioxo-3-(2-phenylethyl)-1H-2λ6,1,3-benzothiadiazin-4-one

InChI

InChI=1S/C15H14N2O3S/c18-15-13-8-4-5-9-14(13)16-21(19,20)17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

PMTLTDAMPDPFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NS2(=O)=O

Origin of Product

United States

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